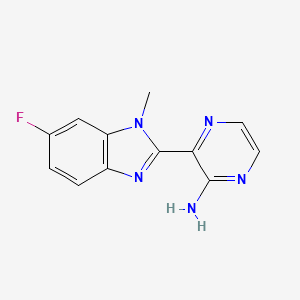
N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide, also known as DPI, is a synthetic compound that has been widely used in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DPI has been shown to have a wide range of biochemical and physiological effects, making it an important tool for studying PKC signaling pathways.
Mecanismo De Acción
N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide exerts its inhibitory effect on PKC by binding to the catalytic domain of the enzyme, thereby preventing its activation. This binding is thought to occur through the formation of hydrogen bonds between N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide and key amino acid residues in the PKC catalytic domain.
Biochemical and Physiological Effects:
N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects in various cell types. These effects include the inhibition of cell proliferation, induction of apoptosis, and regulation of cell differentiation. N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide in lab experiments is its high potency and specificity for PKC inhibition. This makes it an ideal tool for studying the role of PKC signaling pathways in various cellular processes. However, N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide does have some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
Direcciones Futuras
There are several future directions for research involving N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide. One area of interest is the development of more potent and selective PKC inhibitors that can be used in a clinical setting. Another area of interest is the use of N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide in combination with other inhibitors to study the crosstalk between different signaling pathways. Additionally, N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide could be used to study the role of PKC in various disease states, including cancer and neurodegenerative disorders.
In conclusion, N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide is a synthetic compound that has been widely used in scientific research to study the role of PKC signaling pathways in various cellular processes. Its high potency and specificity for PKC inhibition make it an ideal tool for studying these pathways, and its wide range of biochemical and physiological effects make it an important tool for understanding the regulation of cell proliferation, differentiation, and apoptosis. While N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide does have some limitations, its potential applications in future research make it an important compound for the scientific community.
Métodos De Síntesis
N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-phenylpropylamine with phthalic anhydride to form the intermediate compound, which is then further reacted with methylamine and isocyanate to yield N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide. The synthesis of N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide has been widely used in scientific research to study the role of PKC signaling pathways in various cellular processes. N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide has been shown to inhibit the activity of PKC in a dose-dependent manner, leading to a decrease in the phosphorylation of downstream targets. This inhibition has been shown to have a wide range of effects, including the regulation of cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-27-24(29)20-14-13-19(16-21(20)25(27)30)23(28)26-22(18-10-6-3-7-11-18)15-12-17-8-4-2-5-9-17/h2-11,13-14,16,22H,12,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMAYUVKKOOEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC(CCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7560330.png)
![[1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol](/img/structure/B7560338.png)

![1'-Ethylspiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B7560349.png)
![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7560351.png)
![4-[3-(2-Hydroxyethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7560357.png)

![N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7560362.png)
![1-[3-(Thian-3-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7560394.png)
![1-[[2-(3-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7560400.png)

